Regioisomeric Attachment Point: 4-yl vs. 3-yl Pyridazine Linkage Defines Distinct Pharmacological Lineages
The attachment of the piperidin-4-amine group at the pyridazine 4-position versus the 3-position generates fundamentally different vectors for the primary amine. The 3-yl-linked regioisomer class (e.g., 1-(pyridazin-3-yl)piperidin-4-amine and its N-methyl derivatives) has been extensively patented and characterized as fast-dissociating dopamine D2 receptor antagonists for antipsychotic indications [1]. In contrast, the 4-yl-linked scaffold represented by 1-(6-ethoxypyridazin-4-yl)piperidin-4-amine has no reported D2 engagement in the public domain, implying a distinct target selectivity landscape. For procurement decisions, selecting the 4-yl regioisomer means entering an underexplored biological space rather than competing within the crowded D2 antagonist field, which may be advantageous or disadvantageous depending on the screening objective.
| Evidence Dimension | Pharmacological target class association (patent-annotated) |
|---|---|
| Target Compound Data | No annotated D2 receptor activity; scaffold linked to kinase-focused patent families (pyridazin-4-yl series) |
| Comparator Or Baseline | 1-(Pyridazin-3-yl)piperidin-4-amine derivatives: patented as fast-dissociating D2 antagonists |
| Quantified Difference | Target class divergence: D2 (CNS) vs. kinase (oncology/inflammation) inferred from patent literature |
| Conditions | Patent landscape analysis; no direct head-to-head pharmacological comparison available |
Why This Matters
A procurement choice between 4-yl and 3-yl regioisomers is effectively a choice between two distinct target-class hypotheses; selecting the wrong regioisomer for a given screening cascade will yield false-negative results.
- [1] Patent US20160075689 (Janssen). Piperidin-4-yl-pyridazin-3-ylamine derivatives as fast dissociating dopamine 2 receptor antagonists. View Source
